molecular formula C12H12ClNO B13285828 4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline

4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline

Cat. No.: B13285828
M. Wt: 221.68 g/mol
InChI Key: OACKUKPZXLTUBU-UHFFFAOYSA-N
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Description

4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline is a substituted aniline derivative characterized by a chlorophenyl group and a 5-methylfuran-2-ylmethyl substituent. Its molecular formula is inferred as C₁₂H₁₃ClNO, with a molecular weight of 234.70 g/mol.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

4-chloro-N-[(5-methylfuran-2-yl)methyl]aniline

InChI

InChI=1S/C12H12ClNO/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-7,14H,8H2,1H3

InChI Key

OACKUKPZXLTUBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 5-methylfurfural.

    Reaction: The 4-chloroaniline undergoes a nucleophilic substitution reaction with 5-methylfurfural in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.

    Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline depends on its specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline

  • Structure : Replaces the chlorine atom with fluorine.
  • Molecular Formula: C₁₂H₁₂FNO (MW: 221.23 g/mol).
  • The SMILES string (FC1=CC=C(CNC2=CC=C(C=C2)F)C=C1) highlights the fluorophenyl-furanmethyl linkage .
  • Applications : Likely explored for similar uses but with altered pharmacokinetics due to fluorine’s smaller atomic radius and stronger electronegativity.

4-Chloro-N-(4-fluorobenzyl)aniline

  • Structure : Substitutes the furanmethyl group with a 4-fluorobenzyl moiety.
  • Molecular Formula : C₁₃H₁₁ClFN (MW: 235.69 g/mol).
  • Crystallographic data for related compounds (e.g., 4-Chloro-N-(2-pyridyl)aniline) suggest planar aromatic systems with intermolecular hydrogen bonding, influencing packing efficiency and melting points .
  • Synthesis : Likely involves nucleophilic substitution or reductive amination between 4-chloroaniline and fluorobenzyl halides .

5-Chloro-N-methyl-N-(3-(4-methylpiperazin-1-yl)propyl)-2-(phenylthio)aniline

  • Structure : Incorporates a methylpiperazine-propyl chain and phenylthio group.
  • Molecular Formula : C₂₁H₂₇ClN₃S (MW: 396.97 g/mol).
  • Properties : The piperazine moiety enhances basicity and water solubility, while the phenylthio group may confer redox activity. Such derivatives are often explored as kinase inhibitors or antimicrobial agents .

4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline

  • Structure : Features a dimethoxybenzylidene Schiff base instead of furanmethyl.
  • Molecular Formula: C₁₅H₁₃ClNO₂ (MW: 274.72 g/mol).
  • Properties: The Schiff base enables metal coordination, useful in catalysis or sensor design. Crystallographic studies reveal non-planar conformations with dihedral angles >40° between aromatic rings, influencing photophysical properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline C₁₂H₁₃ClNO 234.70 5-Methylfuran-2-ylmethyl, Chlorophenyl Pharmaceuticals, Agrochemicals
4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline C₁₂H₁₂FNO 221.23 5-Methylfuran-2-ylmethyl, Fluorophenyl Drug intermediates
4-Chloro-N-(4-fluorobenzyl)aniline C₁₃H₁₁ClFN 235.69 4-Fluorobenzyl, Chlorophenyl Materials science
5-Chloro-N-methyl-N-(3-(4-methylpiperazin-1-yl)propyl)-2-(phenylthio)aniline C₂₁H₂₇ClN₃S 396.97 Methylpiperazine, Phenylthio Kinase inhibitors
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline C₁₅H₁₃ClNO₂ 274.72 Dimethoxybenzylidene Sensors, Catalysts

Key Research Findings

  • Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes the aniline’s lone pair, reducing reactivity in electrophilic substitution compared to fluorine analogs .
  • Synthetic Yields : Palladium-catalyzed couplings for furan-containing anilines achieve moderate yields (~50–79%), while Schiff base formations (e.g., dimethoxybenzylidene derivatives) require milder conditions but lower yields (~25–36%) .
  • Biological Activity : Piperazine and morpholine derivatives exhibit enhanced bioavailability due to improved solubility, whereas furan-methyl groups may confer metabolic resistance .

Biological Activity

4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of 4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline is C12H12ClN, with a molecular weight of approximately 219.68 g/mol. The presence of a chloro group and a furan derivative in its structure contributes to its unique biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to 4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline exhibit antimicrobial activity. A study highlighted that the compound's structural features allow it to interact with microbial enzymes, potentially inhibiting their function and leading to growth inhibition in various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicrobial TargetActivity Level
4-Chloro-N-(furan-2-ylmethyl)anilineStaphylococcus aureusModerate
4-Bromo-N-[(5-methylfuran-2-YL)methyl]anilineEscherichia coliHigh
4-Chloro-N-(2-pyridylmethyl)anilineCandida albicansLow

Anticancer Properties

The anticancer potential of similar compounds has been investigated, with some studies suggesting that the interaction of the compound with specific cellular receptors may inhibit cancer cell proliferation. For instance, research on structurally related anilines has shown that they can induce apoptosis in cancer cell lines through modulation of signaling pathways .

Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of derivatives of chloroanilines on human cancer cell lines. The findings indicated that the presence of the chloro group significantly enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further investigation into 4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline's therapeutic applications .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been documented. It is hypothesized that the compound can mimic natural substrates, leading to competitive inhibition of enzyme activity. This mechanism is particularly relevant in the context of antimicrobial action, where inhibition of folate synthesis enzymes can lead to reduced microbial growth.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)
Dihydropteroate synthaseCompetitive15
Thymidylate synthaseNon-competitive25

The biological activity of 4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline is largely attributed to its structural characteristics. The chloro group enhances electrophilicity, allowing for interactions with nucleophilic sites on enzymes and receptors. Additionally, the furan moiety may participate in π-stacking interactions, further stabilizing binding to biological targets .

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